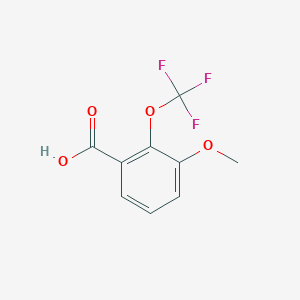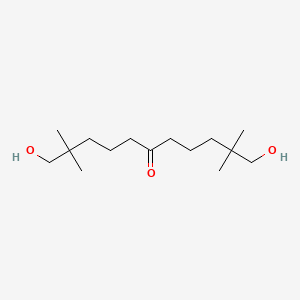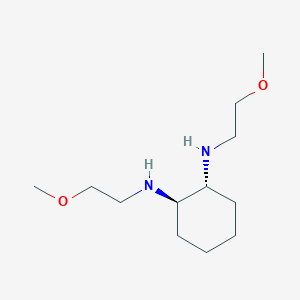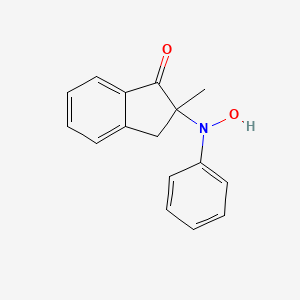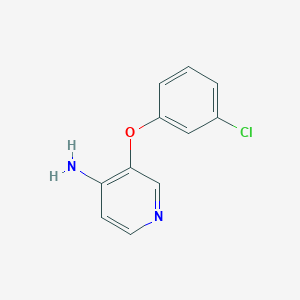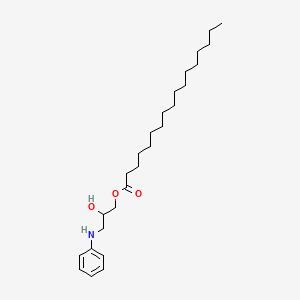
3-Anilino-2-hydroxypropyl heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-2-hydroxypropyl heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aniline group, a hydroxypropyl group, and a heptadecanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-hydroxypropyl heptadecanoate typically involves the esterification of heptadecanoic acid with 3-anilino-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-2-hydroxypropyl heptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aniline group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of different esters or amides.
Applications De Recherche Scientifique
3-Anilino-2-hydroxypropyl heptadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Anilino-2-hydroxypropyl heptadecanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can enhance solubility and bioavailability. The ester chain can facilitate the compound’s incorporation into lipid membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Anilino-2-hydroxypropyl palmitate: Similar structure but with a palmitate ester chain.
3-Anilino-2-hydroxypropyl stearate: Similar structure but with a stearate ester chain.
Uniqueness
3-Anilino-2-hydroxypropyl heptadecanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
361144-78-7 |
|---|---|
Formule moléculaire |
C26H45NO3 |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
(3-anilino-2-hydroxypropyl) heptadecanoate |
InChI |
InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(29)30-23-25(28)22-27-24-19-16-15-17-20-24/h15-17,19-20,25,27-28H,2-14,18,21-23H2,1H3 |
Clé InChI |
VIMJNHXDPYDFQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
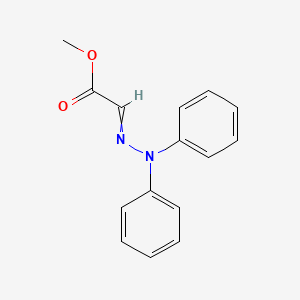
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
